Bis(2-ethylhexyl) Phthalate-d4

Overview

Description

Bis(2-ethylhexyl)phthalate-3,4,5,6-d4 (DEHP-3,4,5,6-d4) is an isotope labeled pesticide standard used for food and environmental analyses .

Synthesis Analysis

Bis(2-ethylhexyl)phthalate-3,4,5,6-d4 is used to investigate the influence of environmentally relevant dose of DEHP on adipogenesis in the human cell culture model SGBS. It can be used to study the quantify indoor phthalate ester degradation through both biotic and abiotic mechanisms .

Molecular Structure Analysis

The molecular structure of Bis(2-ethylhexyl)phthalate-3,4,5,6-d4 can be viewed using Java or Javascript .

Chemical Reactions Analysis

Bis(2-ethylhexyl)phthalate-3,4,5,6-d4 is used to investigate the influence of environmentally relevant dose of DEHP on adipogenesis in the human cell culture model SGBS. It can be used to study the quantify indoor phthalate ester degradation through both biotic and abiotic mechanisms .

Physical And Chemical Properties Analysis

Bis(2-ethylhexyl)phthalate-3,4,5,6-d4 is a clear, colorless liquid that is commonly used as a plasticizer. DEHP is primarily added to polyvinyl chloride (PVC) products to enhance their flexibility, durability, and resistance to high and low temperatures .

Scientific Research Applications

Use in Regulatory Restrictions Review

Bis(2-ethylhexyl) Phthalate-d4 (DEHP-d4) is used in the evaluation of new scientific evidence concerning restrictions contained in regulatory frameworks . The European Chemicals Agency (ECHA) reviews the available new scientific information for these phthalates and evaluates whether there is evidence that would justify a re-examination of the existing restrictions .

Use in Risk Assessment Studies

DEHP-d4 is used in relative risk assessment studies of Bis(2-ethylhexyl) phthalate and alternative plasticizers . These studies evaluate the effects of reducing the exposure concentration and the human health damage of alternative plasticizers to DEHP .

Use as an Analytical Standard

DEHP-d4 is used as an analytical standard in food and environmental analyses . Isotope-labeled compounds like DEHP-d4 are increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .

4. Use in Biochemical and Physiological Studies DEHP-d4 is used in scientific research applications, such as in studies of the biochemistry and physiology of DEHP. The isotopic labeling of DEHP-d4 allows for its use in these types of studies.

Use in Asthma Research

DEHP, a common plasticizer known for its hormone-disrupting properties, has been associated with asthma . DEHP-d4 is used in research to examine variations in DEHP exposure among different asthma phenotypes and comorbidities .

6. Use in Environmental Transport and Cycling Studies DEHP-d4 is used in studies examining the air-sea exchange and atmospheric deposition of phthalate esters . These studies help understand the environmental transport and cycling of phthalates in the global ocean .

Use in Cancer Research

DEHP exposure has been linked to an increased prevalence of certain types of cancer . DEHP-d4 is used in research to assess the potential association between cancer and DEHP .

Mechanism of Action

Target of Action

Bis(2-ethylhexyl) Phthalate-d4, also known as DEHP-d4, primarily targets the endocrine system . It has been implicated in obesity and insulin resistance . It also inhibits prostaglandin synthesis .

Mode of Action

DEHP-d4 interacts with its targets through non-genotoxic mechanisms . These mechanisms involve multiple molecular signals, including PPAR-α activation , perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .

Biochemical Pathways

DEHP-d4 affects several biochemical pathways. The transcriptomic results revealed significant modulation of several pathways associated with DEHP metabolism, tissue-specific functions related to systemic metabolism, and basal cellular signaling with pleiotropic outcomes . Among these signaling pathways, modulation of cell-regulating signaling pathways, such as Notch, Wnt, and TGF-β, can be highlighted .

Pharmacokinetics

It’s known that dehp-d4 is a deuterium-labeled version of dehp , which suggests that its pharmacokinetic properties may be similar to those of DEHP.

Result of Action

The molecular and cellular effects of DEHP-d4’s action are complex and multifaceted. Rodent data suggests that DEHP-d4 induces cancer through non-genotoxic mechanisms related to multiple molecular signals . The extent of these effects in humans is still under investigation .

Action Environment

The action, efficacy, and stability of DEHP-d4 can be influenced by environmental factors. . This solubility profile can affect its distribution in the environment and its bioavailability in organisms. Furthermore, DEHP-d4 is a ubiquitous environmental contaminant to which humans are exposed via multiple routes . The environmental risk assessment concludes that there is concern for the aquatic and terrestrial ecosystems in generic scenarios arising from the use of DEHP in production of lacquers, paints, printing inks, sealants, or adhesives, and at industrial sites processing polymers containing DEHP .

Safety and Hazards

Bis(2-ethylhexyl)phthalate-3,4,5,6-d4 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause cancer and may damage fertility or the unborn child. It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Future Directions

properties

IUPAC Name |

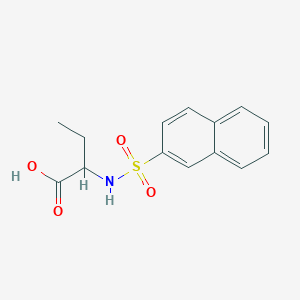

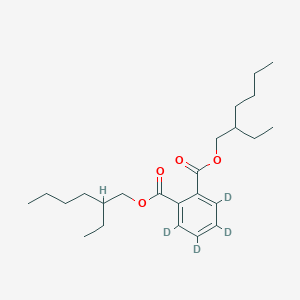

bis(2-ethylhexyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i11D,12D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQHLKABXJIVAM-SAQXESPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584155 | |

| Record name | Bis(2-ethylhexyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-ethylhexyl) Phthalate-d4 | |

CAS RN |

93951-87-2 | |

| Record name | Bis(2-ethylhexyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.